(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine
説明
The compound “(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine” (molecular formula: C₁₄H₁₉N₃) features a benzimidazole core substituted with a cyclohexylmethyl group and a primary amine. Key identifiers include the SMILES string NC(C1=NC2C=CC=CC=2N1)C1CCCCC1 and InChIKey VUYWMOWHCWXKHG-UHFFFAOYSA-N .
特性
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYUSIPMFOMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the cyclohexyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core. This is followed by alkylation with a cyclohexylmethyl halide under basic conditions to introduce the cyclohexyl group. Finally, the methanamine group is introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反応の分析
Types of Reactions
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the benzimidazole ring.
Reduction: Dihydro derivatives of the benzimidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
Anxiolytic Properties
Recent studies have highlighted the potential anxiolytic effects of derivatives related to (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine. For instance, compounds featuring the benzimidazole scaffold have been shown to exhibit selective activity on the α2/α3 subtypes of GABA receptors, which are crucial for anxiety modulation. Research indicates that these compounds can enhance anxiolytic-like effects while minimizing sedative properties, thus presenting a promising alternative to traditional benzodiazepines that often lead to tolerance and dependence .
Antimicrobial Activity
The benzimidazole derivatives have also been investigated for their antimicrobial properties. Specifically, studies have demonstrated that certain modifications to the benzimidazole structure can significantly enhance antibacterial activity against pathogens such as Pseudomonas aeruginosa. This is particularly relevant given the rising concerns surrounding antibiotic resistance .
Pharmacology
Neuropharmacological Studies
Research has focused on the neuropharmacological implications of compounds like (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine). In vivo studies suggest these compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for treating conditions like depression and anxiety without the adverse effects commonly associated with existing treatments .
Pharmacokinetics and Toxicology
The pharmacokinetic profiles of these compounds are being examined to determine their absorption, distribution, metabolism, and excretion (ADME) characteristics. Initial findings indicate favorable metabolic stability and low toxicity at therapeutic doses, which are critical factors in drug development .
Material Science
Synthesis of Functional Materials
The synthetic versatility of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine allows for its incorporation into various materials. Research has explored its use in creating functionalized polymers and nanomaterials that exhibit enhanced properties such as conductivity and mechanical strength. These advancements could lead to applications in electronics and nanotechnology .
Case Studies
作用機序
The mechanism of action of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Key Observations :
- Cyclohexyl vs. Alkyl Substituents : The target compound’s cyclohexyl group introduces steric bulk and rigidity compared to linear alkyl chains (e.g., compounds b , c ), which may reduce metabolic degradation .
- Amine Modifications : Acetylation of the amine (e.g., N-((1H-benzo[d]imidazol-2-yl)methyl)acetamide) improves stability but may reduce bioavailability due to decreased polarity .
- ΔG Trends : Branched alkyl substituents (e.g., compound c ) exhibit lower ΔG values, suggesting stronger binding affinities in theoretical models .
生物活性
The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine, often referred to as a benzimidazole derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with aldehydes or ketones. In the case of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine, the synthetic route may include the following steps:
- Formation of Benzimidazole : Reacting o-phenylenediamine with a suitable aldehyde.
- Cyclization : Introducing cyclohexyl groups through alkylation or other coupling methods.
- Final Modification : Converting the resulting intermediate into the target compound via reductive amination.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16–32 µg/mL |
| Escherichia coli | 40–70 µg/mL |
| Pseudomonas aeruginosa | Variable effectiveness |
These findings suggest that modifications to the benzimidazole core can enhance antimicrobial efficacy, making it a candidate for further development in treating resistant infections .
Anti-inflammatory Activity
Benzimidazole derivatives have also been studied for their anti-inflammatory properties. A study demonstrated that certain derivatives could inhibit inflammatory pathways, potentially through modulation of cyclooxygenase (COX) enzymes:
| COX Enzyme | Inhibition Percentage at 10 μM | IC50 (μM) |
|---|---|---|
| COX-1 | 25.91 ± 0.77% | 3.11 ± 0.41 |
| COX-2 | 85.91 ± 0.23% | Not specified |
This suggests that these compounds could serve as non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant and Cytotoxic Effects
The antioxidant capacity of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine has been evaluated in various studies, showing protective effects on erythrocytes against oxidative stress:
- Erythrocyte Protection : The compound exhibited minimal hemolytic activity at concentrations up to 1 μM.
Additionally, cytotoxicity assays revealed that some derivatives displayed selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .
Case Studies and Research Findings
A notable study focused on the design and synthesis of new benzimidazole-based PqsR inhibitors as adjunct therapy for Pseudomonas aeruginosa infections. The findings highlighted:
- Inhibition Efficacy : Compounds demonstrated significant inhibition of biofilm formation and virulence factors in Pseudomonas aeruginosa.
This underscores the therapeutic potential of benzimidazole derivatives in managing chronic infections associated with biofilm-forming bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine, and how are intermediates characterized?
- Methodology : A typical synthesis involves condensation of benzimidazole derivatives with cyclohexane-based precursors. For example, hydrazine hydrate can react with 1H-benzo[d]imidazole-2-thiol to form intermediates like 2-hydrazinyl-1H-benzo[d]imidazole, which is then condensed with aldehydes or ketones. Characterization relies on FT-IR (e.g., S-H stretching at ~2634 cm⁻¹), ¹H-NMR (e.g., δ12.31 for S-H), and mass spectrometry (m/z values matching molecular formulas) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in sealed glass containers, away from heat/oxidizers, in dry, dark conditions .
- Spills : Collect with inert absorbents (e.g., silica gel) and dispose as hazardous waste .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Techniques :
- ¹H/¹³C-NMR : Aromatic protons (δ6.35–8.32 ppm) and carbons (δ130–151 ppm) confirm benzimidazole and cyclohexyl moieties .
- LCMS/ESI-MS : Peaks at m/z 495.18 [M⁺] align with theoretical molecular weights .
- Elemental Analysis : Deviations ≤±0.4% validate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine?
- Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysis : K₂CO₃ or NaH improves condensation rates in multi-step syntheses .
- Temperature Control : Refluxing intermediates (e.g., 2-hydrazinyl derivatives) at 60–80°C minimizes side reactions .
Q. What mechanistic insights explain the antimicrobial activity of benzimidazole derivatives like this compound?
- Hypotheses :
- Membrane Disruption : The hydrophobic cyclohexyl group may penetrate lipid bilayers, while the benzimidazole ring intercalates with DNA/RNA .
- Enzyme Inhibition : Molecular docking studies suggest binding to microbial dihydrofolate reductase (DHFR) or β-lactamase active sites .
- Validation : Compare MIC values against S. aureus and E. coli with structural analogs to correlate substituent effects .
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Rotamers or tautomers (e.g., imidazole ring proton exchange) broaden peaks; use D₂O shaking or variable-temperature NMR .
- Impurity Identification : LC-MS/MS detects byproducts; column chromatography (silica gel, CH₂Cl₂/MeOH) isolates pure fractions .
Q. What strategies are effective in studying the compound’s stability under physiological conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 254 nm .
- Oxidative Stress : Expose to H₂O₂ or liver microsomes; quantify metabolites using UPLC-QTOF .
Data Interpretation & Contradictions
Q. How to address discrepancies in reported biological activity across studies?
- Analysis Framework :
- Strain Variability : Test multiple microbial strains (Gram±, fungi) to assess selectivity .
- Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify IC₅₀ values .
- Control Comparisons : Benchmark against known drugs (e.g., fluconazole for antifungal assays) .
Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?
- Tools :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., AutoDock Vina) using PDB structures (e.g., 6HUP for GABAₐ) .
- QSAR Models : Corolate substituent electronegativity/logP with anticonvulsant activity in rodent models .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
